

Application Note & Protocol: Calculating and Administering Tribromoethanol (Avertin) for Anesthesia in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tribromoethanol*

Cat. No.: *B1171686*

[Get Quote](#)

Audience: This document is intended for researchers, scientists, and drug development professionals experienced in animal handling and anesthetic procedures.

Purpose: **Tribromoethanol**, commonly known as Avertin, is an injectable anesthetic used for short-duration surgical procedures in rodents, such as embryo transfers or tail biopsies.^[1] Since it is not commercially available as a pharmaceutical-grade product, it must be prepared in the laboratory.^{[2][3]} Proper preparation, dosage calculation, and storage are critical to ensure anesthetic efficacy and prevent toxicity, which can lead to significant animal morbidity and mortality.^{[1][2]} This document provides a detailed protocol for the preparation of **Tribromoethanol** and the precise calculation of the injection volume for a 25g mouse.

Experimental Protocols

Protocol 1: Preparation of Stock Solution (100% w/v)

This protocol describes the preparation of a 100% (1 g/mL) stock solution of 2,2,2-**Tribromoethanol**.

Materials:

- 2,2,2-**Tribromoethanol** powder (e.g., Aldrich T4,840-2)
- Tertiary-amyl alcohol (2-methyl-2-butanol)

- Sterile, light-protected glass bottle
- Magnetic stirrer and stir bar
- Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

Procedure:

- Safety First: Conduct all preparation steps within a chemical fume hood while wearing appropriate PPE.
- Combine Reagents: In a light-protected glass bottle, combine 10 g of 2,2,2-**Tribromoethanol** powder with 10 mL of tertiary-amyl alcohol.[\[4\]](#)
- Dissolve: Add a sterile magnetic stir bar to the bottle and seal it. Place the bottle on a magnetic stirrer and mix until the powder is completely dissolved. This may take several hours or can be facilitated by gentle warming to approximately 40°C.[\[1\]](#)[\[3\]](#)
- Label and Store: Label the stock solution clearly with the name ("**Tribromoethanol** Stock Solution"), concentration (100% w/v), preparation date, and expiration date (6 months from preparation). Store the solution at 4°C, protected from light.[\[5\]](#)[\[6\]](#)

Protocol 2: Preparation of Working Solution (1.25% or 12.5 mg/mL)

This protocol details the dilution of the stock solution to a working concentration suitable for administration.

Materials:

- **Tribromoethanol** Stock Solution (100% w/v)
- Sterile diluent (e.g., Phosphate Buffered Saline (PBS) or 0.9% NaCl)[\[1\]](#)[\[5\]](#)
- Sterile conical tubes or vials
- 0.2 or 0.22 µm sterile syringe filter[\[4\]](#)[\[7\]](#)

Procedure:

- Dilution: To prepare a 1.25% working solution, dilute the stock solution 1:80. For example, add 0.5 mL of the 100% stock solution to 39.5 mL of sterile PBS or saline in a sterile container.[5]
- Mixing: Mix the solution thoroughly until it is clear.
- Sterilization: Filter-sterilize the working solution through a 0.2 or 0.22 μm syringe filter into a new sterile, light-protected container.[4][7]
- Label and Store: Label the working solution with its name, concentration (12.5 mg/mL), preparation date, and a two-week expiration date.[1] Store refrigerated (4°C) and protected from light.[2][6]
- Quality Control: Before each use, visually inspect the solution. If it appears yellow, has formed crystals, or has a pH below 5.0, it has degraded and must be discarded as chemical waste.[1][2][5]

Protocol 3: Dosage Calculation for a 25g Mouse

This section provides the core calculation for determining the correct injection volume. The standard recommended dose is 250 mg/kg, administered via intraperitoneal (IP) injection.[1][8]

Step 1: Convert Mouse Weight to Kilograms (kg)

- Mouse Weight (g) / 1000 = Mouse Weight (kg)
- 25 g / 1000 = 0.025 kg

Step 2: Calculate the Total Required Dose in Milligrams (mg)

- Dose (mg/kg) x Mouse Weight (kg) = Total Dose (mg)
- 250 mg/kg x 0.025 kg = 6.25 mg

Step 3: Calculate the Injection Volume in Milliliters (mL)

- Total Dose (mg) / Working Solution Concentration (mg/mL) = Injection Volume (mL)
- $6.25 \text{ mg} / 12.5 \text{ mg/mL} = 0.5 \text{ mL}$

Therefore, the correct volume of a 12.5 mg/mL **Tribromoethanol** solution for a 25g mouse at a dose of 250 mg/kg is 0.5 mL.

Data Presentation

Table 1: **Tribromoethanol** Injection Volumes for a 25g Mouse (12.5 mg/mL Working Solution)

Dose (mg/kg)	Anesthetic Level	Total Dose (mg)	Calculated Injection Volume (mL)
125	Light Anesthesia	3.125	0.25
250	Surgical Anesthesia	6.25	0.50
400	Deep Anesthesia	10.00	0.80
500	High-Dose Anesthesia	12.50	1.00

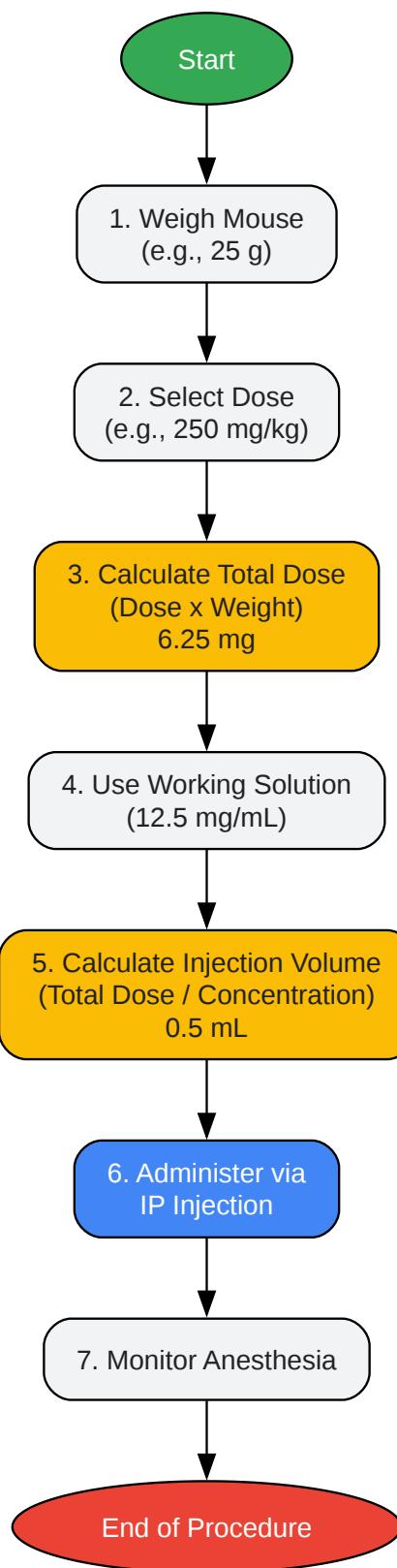

Note: The dose range for mice is typically between 125-500 mg/kg.[9][10] The 250 mg/kg dose is a common starting point, but adjustments may be necessary depending on the mouse strain, sex, and the specific procedure.[8]

Table 2: Stability and Storage of **Tribromoethanol** Solutions

Solution Type	Storage Temperature	Container	Shelf Life	Key Considerations
Stock Solution (100%)	4°C (Refrigerated)	Light-protected glass	Up to 6 months	Protect from light.[5][6] May precipitate at low temperatures; warm to re-dissolve.[3]
Working Solution (1.25%)	4°C (Refrigerated)	Light-protected, sterile	2 weeks	Protect from light.[1][6] Discard if discolored, precipitated, or pH < 5.0.[1][5]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow from mouse preparation to anesthetic administration.

[Click to download full resolution via product page](#)

Workflow for calculating and administering **Tribromoethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Use of Avertin | Office of the Vice President for Research [ovpr.uchc.edu]
- 2. research.ucdavis.edu [research.ucdavis.edu]
- 3. research.uky.edu [research.uky.edu]
- 4. IG033: Tribromoethanol (Avertin®) in Rodents | Animal Care Program | Michigan State University [animalcare.msu.edu]
- 5. louisville.edu [louisville.edu]
- 6. research.uga.edu [research.uga.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. urmc.rochester.edu [urmc.rochester.edu]
- 9. einsteinmed.edu [einsteinmed.edu]
- 10. Comparison of the anesthetic effects of 2,2,2-tribromoethanol on ICR mice derived from three different sources - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note & Protocol: Calculating and Administering Tribromoethanol (Avertin) for Anesthesia in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171686#calculating-the-correct-volume-of-tribromoethanol-for-a-25g-mouse>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com